The deuteration of the N-methyl group in Enzalutamide D3 alters its metabolic profile. Specifically, the presence of deuterium slows down the N-demethylation process, a major metabolic pathway for Enzalutamide. This modification leads to a slower breakdown of Enzalutamide D3 and consequently, increased systemic exposure. []
Similar to Enzalutamide, Enzalutamide D3 acts as a potent antagonist of the androgen receptor. It competitively binds to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, ultimately inhibiting the growth and proliferation of prostate cancer cells. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: